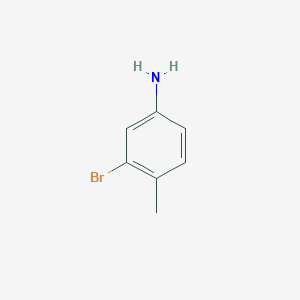

3-Bromo-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXMMIBZRMKADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228161 | |

| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-91-7 | |

| Record name | 3-Bromo-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylaniline (CAS: 7745-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is an important aromatic amine intermediate with the CAS number 7745-91-7. Its unique structural features, including a bromine substituent and a methyl group on the aniline (B41778) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 7745-91-7 | [1] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [3] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [2] |

| Melting Point | 27-30 °C | [2] |

| Boiling Point | 254-257 °C | [4] |

| Density | ~1.5 g/cm³ | [2] |

| Solubility | Insoluble in water. | [2] |

| Flash Point | 113 °C (closed cup) | [4] |

| InChIKey | GRXMMIBZRMKADT-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(N)cc1Br | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of its characteristic spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of this compound will display distinct peaks for each unique carbon atom in the aromatic ring and the methyl group.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key absorptions for this compound include N-H stretching vibrations for the amine group and C-H stretching for the aromatic and methyl groups.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of p-toluidine, followed by the reduction of the intermediate. A representative experimental protocol is described below.[9]

Experimental Workflow: Synthesis of this compound

Caption: A typical synthetic route to this compound.

Protocol:

-

Acetylation of p-Toluidine: p-Toluidine is reacted with acetic anhydride (B1165640) to protect the amino group, forming p-acetotoluidide.[9] This step prevents unwanted side reactions during bromination.

-

Bromination: The resulting p-acetotoluidide is then brominated using a solution of bromine in acetic acid. The acetyl group directs the bromine to the position ortho to the amino group.[9]

-

Hydrolysis: The intermediate, 3-bromo-4-acetaminotoluene, is hydrolyzed using an acid (e.g., hydrochloric acid) followed by neutralization with a base (e.g., sodium hydroxide) to remove the acetyl protecting group and yield this compound.[9]

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[9]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Experimental Workflow: Melting Point Determination

Caption: Standard procedure for melting point determination.

Protocol:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated gradually, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Applications in Drug Development

This compound serves as a key starting material and intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Tröger's Base Analogues

Tröger's bases are a class of chiral molecules with a rigid V-shaped structure, making them useful in molecular recognition and as chiral ligands in asymmetric synthesis. This compound can be used to synthesize halogenated Tröger's base analogues.[10]

Logical Relationship: Role in Tröger's Base Synthesis

Caption: Synthesis of Tröger's base analogues from this compound.

The synthesis involves the acid-catalyzed condensation of two equivalents of this compound with a methylene source, such as formaldehyde (B43269) or a precursor. The resulting dihalo-Tröger's base can be further functionalized for various applications in medicinal chemistry and materials science.[10]

Intermediate for Antineoplastic Agents

This compound is listed as a pharmaceutical intermediate for antineoplastics, with a specific mention of Nolatrexed.[11] While the direct synthetic pathway from this compound to Nolatrexed is not explicitly detailed in the provided information, its role as a key building block in the synthesis of quinazoline-based structures, which are common in anticancer agents, is implied. The bromo and methyl substituents on the aniline ring provide handles for further chemical modifications to build the complex heterocyclic systems found in drugs like Nolatrexed.[12]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in industrial processes.

References

- 1. This compound [stenutz.eu]

- 2. This compound | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 3. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2102382C1 - Method of preparing this compound - Google Patents [patents.google.com]

- 5. This compound(7745-91-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(7745-91-7) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(7745-91-7) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. 7745-91-7|this compound|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-p-toluidine (3-Bromo-4-methylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-p-toluidine, also known as 3-Bromo-4-methylaniline. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical workflows.

Core Data Presentation

The following tables summarize the key physical and chemical properties of 3-Bromo-p-toluidine.

Table 1: Physical Properties of 3-Bromo-p-toluidine

| Property | Value | Reference(s) |

| Appearance | Colorless to brown low melting solid | [1] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | |

| Melting Point | 27-30 °C | [3][4] |

| Boiling Point | 254-257 °C | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.0 ± 21.8 °C | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| Refractive Index | 1.609 | [2] |

| Solubility | Insoluble in water. | [1] |

Table 2: Chemical and Safety Information for 3-Bromo-p-toluidine

| Property | Value | Reference(s) |

| CAS Number | 7745-91-7 | |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-p-toluidine, 4-Amino-2-bromotoluene | |

| InChI Key | GRXMMIBZRMKADT-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(N)cc1Br | |

| LogP | 2.56 | [2] |

| Stability | Stable under recommended storage conditions. | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas. | [3] |

| Storage | Store in a refrigerator, under an inert atmosphere. | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 3-Bromo-p-toluidine.

Synthesis of 3-Bromo-p-toluidine

A common method for the preparation of 3-Bromo-p-toluidine involves the bromination of 4-nitrotoluene (B166481) followed by the reduction of the nitro group.

Workflow for the Synthesis of 3-Bromo-p-toluidine

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 3. Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-methylaniline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Bromo-4-methylaniline, a key intermediate in organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [2][3][4] |

| Alternate Molecular Weight | 186.049 g/mol | [1] |

| Alternate Molecular Weight | 186.07 g/mol | [5] |

| CAS Number | 7745-91-7 | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 27-30 °C | [4][5][6] |

| Boiling Point | 254-257 °C | [4][6] |

| Synonyms | 3-Bromo-p-toluidine, Benzenamine, 3-bromo-4-methyl- | [2] |

Experimental Applications

This compound serves as a versatile precursor in various organic synthesis applications. Notably, it is utilized in the synthesis of 1,7-dihalo Tröger's base isomers.[4][6] It is also employed as a substrate in investigations of gas-phase radical cation reactions using ion-trap mass spectrometry.[4][6]

While specific, detailed experimental protocols are highly dependent on the target molecule and reaction conditions, a generalized workflow for a synthetic application involving this compound is outlined below.

Logical Workflow: Synthesis Involving this compound

The following diagram illustrates a conceptual workflow for a typical synthetic procedure starting from this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound 98 7745-91-7 [sigmaaldrich.com]

- 5. This compound | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 6. This compound | 7745-91-7 [chemicalbook.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methylaniline. It includes a detailed analysis of the spectrum, a summary of quantitative data, a standard experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with its proton environments.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The structural elucidation of this compound and its derivatives is crucial for ensuring the quality and purity of synthesized materials. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of protons within the molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of this compound.

Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton are summarized in the table below. These parameters are crucial for the unambiguous assignment of each signal to the corresponding protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-5 | ~6.95 | d | ~8.2 | 1H |

| H-2 | ~6.85 | d | ~2.3 | 1H |

| H-6 | ~6.58 | dd | ~8.2, ~2.3 | 1H |

| -NH₂ | ~3.65 | br s | - | 2H |

| -CH₃ | ~2.18 | s | - | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Spectral Interpretation and Structural Correlation

The 1H NMR spectrum of this compound can be interpreted as follows:

-

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

-

The proton at the C-5 position (H-5) is a doublet due to coupling with the adjacent H-6 proton.

-

The proton at the C-2 position (H-2) appears as a doublet due to coupling with the H-6 proton.

-

The proton at the C-6 position (H-6) is a doublet of doublets because it is coupled to both H-5 and H-2.

-

-

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons: The three protons of the methyl group (-CH₃) appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

The relationship between the molecular structure and the corresponding 1H NMR signals is visualized in the following diagram:

Caption: Molecular structure of this compound with 1H NMR assignments.

Experimental Protocols

The following is a standard protocol for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent contains residual non-deuterated solvent, this peak can also be used for calibration (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard 300 MHz or higher field NMR spectrometer is suitable for obtaining a well-resolved spectrum.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

Caption: Workflow for 1H NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to understand, acquire, and interpret the 1H NMR spectrum of this compound, facilitating its use in synthetic and analytical applications.

Technical Guide: 13C NMR Spectral Analysis of 3-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3-Bromo-4-methylaniline. Due to the absence of a publicly available, experimentally assigned spectrum in peer-reviewed literature, this document presents high-quality predicted data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra for aromatic amines.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and provide a reliable estimate for spectral analysis and interpretation. The data is presented in the table below, with carbon atoms numbered according to the IUPAC nomenclature illustrated in the molecular diagram.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 144.1 | Quaternary (C-NH₂) |

| C2 | 115.9 | Tertiary (CH) |

| C3 | 110.1 | Quaternary (C-Br) |

| C4 | 130.5 | Quaternary (C-CH₃) |

| C5 | 133.8 | Tertiary (CH) |

| C6 | 119.2 | Tertiary (CH) |

| C7 (CH₃) | 22.4 | Primary (CH₃) |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering

The logical relationship between the atoms of this compound is depicted below. The numbering scheme is used for the assignment of the 13C NMR signals presented in Table 1.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for an aromatic amine like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[2] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[2]

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a standard 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[3]

-

Spectrometer Inse_rtion: Insert the sample into the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[2]

-

Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or a similar pulse program).

-

Acquisition Parameters:

-

Pulse Angle: A 30° flip angle is commonly used to allow for faster repetition rates.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is standard, but may be increased for quaternary carbons to ensure full relaxation and more quantitative signals.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the known solvent peak to its correct chemical shift.[2]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow Diagram

The generalized workflow for acquiring 13C NMR data, from sample preparation to final spectrum, is illustrated below.

References

FT-IR Analysis of 3-Bromo-4-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is an important aromatic amine derivative used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and an amino group. The precise characterization of this compound is critical for ensuring the purity and identity of intermediates and final products in drug development and manufacturing.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This guide provides an in-depth overview of the FT-IR analysis of this compound, including a detailed experimental protocol, spectral data interpretation, and a standardized workflow for analysis.

Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for the FT-IR analysis of solid powders and liquids, requiring minimal to no sample preparation. The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of this compound using an ATR accessory.

2.1 Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., featuring a diamond or germanium crystal).

-

Sample: this compound, solid powder.

-

Cleaning Supplies: Reagent-grade ethanol (B145695) or isopropanol (B130326) and non-abrasive laboratory wipes.

2.2 Procedure

-

Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Use a laboratory wipe moistened with ethanol to gently wipe the crystal surface and remove any residual contaminants. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition:

-

Ensure the ATR press is disengaged and the crystal surface is clean and unobstructed.

-

Initiate a background scan using the spectrometer's software. This scan measures the ambient spectrum (e.g., air, CO₂, water vapor) and is automatically subtracted from the sample spectrum to provide a clean baseline.[1] Typical parameters for a background scan are a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

-

-

Pressure Application:

-

Lower the ATR's pressure arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the solid powder and the ATR crystal, which is essential for obtaining a high-quality spectrum. Do not overtighten the pressure clamp.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan. The software will collect the spectrum, perform the Fourier transform, and ratio the result against the previously collected background spectrum.

-

-

Post-Analysis Cleaning:

-

After the measurement is complete, release the pressure arm and carefully remove the sample powder from the crystal using a clean, dry wipe.

-

Perform a final cleaning of the crystal with a wipe moistened with ethanol to ensure no sample residue remains for subsequent analyses.

-

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample such as this compound using the ATR technique.

References

Technical Guide: Solubility of 3-Bromo-4-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this guide compiles the existing qualitative information, provides detailed experimental protocols for its quantitative determination, and presents logical workflows for solubility testing and synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 7745-91-7 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrN | [1][2][3][4] |

| Molecular Weight | 186.05 g/mol | [1][5] |

| Appearance | Clear yellow to red-brown liquid after melting; White or Colorless to Yellow to Orange powder/lump | [3] |

| Melting Point | 27-30 °C | [1][3][4] |

| Boiling Point | 254-257 °C | [1][3] |

| Density | ~1.5 g/cm³ | [4] |

Solubility Data

Disclaimer: The solubility classifications in the following table, other than for DMSO, Methanol, and Water, are estimations based on general principles of "like dissolves like" and require experimental verification for quantitative assessment.

| Solvent | Polarity Index | Expected Solubility |

| Non-Polar Solvents | ||

| n-Hexane | 0.1 | Likely Insoluble |

| Toluene | 2.4 | Likely Soluble |

| Diethyl Ether | 2.8 | Likely Soluble |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | 3.1 | Likely Soluble |

| Ethyl Acetate | 4.4 | Likely Soluble |

| Acetone | 5.1 | Likely Soluble |

| Acetonitrile | 5.8 | Likely Soluble |

| Dimethylformamide (DMF) | 6.4 | Likely Soluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | 7.2 | Soluble [3] |

| Polar Protic Solvents | ||

| Ethanol | 4.3 | Likely Soluble |

| Methanol | 5.1 | Soluble [3] |

| Water | 10.2 | Insoluble [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (4-decimal place)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured by observing undissolved solid at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any suspended microcrystals.

-

Accurately weigh the evaporating dish containing the filtrate.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the evaporating dish with the solid residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

Calculation:

-

Weight of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Weight of dissolved solute / Volume of filtrate taken) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Principle: A saturated solution is prepared as in the shake-flask method. The concentration of the dissolved this compound is then determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

Apparatus and Materials:

-

All materials from the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

Part A: Determination of λmax and Calibration Curve

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Scan the UV-Vis spectrum of a diluted solution of the stock to determine the wavelength of maximum absorbance (λmax). For anilines, this is typically in the 230-300 nm range.[6]

-

From the stock solution, prepare a series of standard solutions of known concentrations covering the expected solubility range.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound in the solvent of interest as described in steps 1-7 of the Gravimetric Method.

-

Quantitatively dilute a known volume of the clear, filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Calculation:

-

Concentration of Saturated Solution (mg/mL): (Concentration from curve) * (Dilution factor)

-

Solubility ( g/100 mL): (Concentration of Saturated Solution in mg/mL) * 0.1

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Synthesis Pathway of this compound

A common synthetic route to this compound involves the bromination of p-toluidine, often with a protecting group for the amine to control regioselectivity. An alternative route starts with the bromination of 4-nitrotoluene (B166481) followed by reduction. The latter is depicted below.

Caption: Synthesis pathway for this compound from 4-Nitrotoluene.

References

- 1. This compound 98 7745-91-7 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. This compound CAS#: 7745-91-7 [m.chemicalbook.com]

- 4. This compound | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 5. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aniline (data page) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Theoretical and Computational Analysis of 3-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a valuable building block in organic synthesis. Its structural analogues are known to be used in the manufacturing of dyes, pharmaceuticals, and agrochemicals. Understanding its molecular geometry, vibrational modes, electronic behavior, and potential for non-linear optical (NLO) applications through computational analysis provides deep insights that can guide and accelerate experimental research and development.

Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the precise calculation of a wide range of molecular properties, offering a powerful predictive tool that complements empirical data. This guide details the standard computational workflows and the expected nature of the results from such analyses.

Computational Protocols and Methodologies

The in-silico analysis of this compound and its analogues follows a standardized workflow that leverages quantum chemical calculations. The primary method cited in studies of similar molecules is Density Functional Theory (DFT), renowned for its accuracy in predicting molecular properties.

2.1. Geometry Optimization The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Method: DFT calculations are typically performed using a hybrid functional, most commonly Becke's three-parameter Lee-Yang-Parr (B3LYP).

-

Basis Set: A high-level basis set such as 6-311++G(d,p) is employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions, which are important for anions and excited states.

-

Verification: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum on the potential energy surface.

2.2. Spectroscopic Analysis

-

Vibrational Spectroscopy (FT-IR/FT-Raman): The same DFT/B3LYP method with the 6-311++G(d,p) basis set is used to calculate harmonic vibrational frequencies.[1] These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental spectra.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. Calculations are typically referenced against a standard compound like Tetramethylsilane (TMS) to compare with experimental data.

-

UV-Vis Spectroscopy: Electronic transitions and absorption spectra are simulated using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths of electronic transitions, which helps in interpreting the experimental UV-Vis spectrum.

2.3. Electronic Property Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

-

Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are color-coded to show electron-rich (negative potential) and electron-poor (positive potential) regions.

-

Non-Linear Optical (NLO) Properties: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule. These properties are crucial for applications in optoelectronics and photonics.

Visualizations: Structures and Workflows

Visual diagrams are essential for conceptualizing molecular structures and computational processes. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Caption: Molecular structure of this compound.

Caption: Standard workflow for computational analysis of organic molecules.

Caption: Relationship between electronic properties and molecular behavior.

Data Presentation and Analysis

As a complete theoretical dataset for this compound is not available, the following tables present calculated data for its isomer, 2-Bromo-4-methylaniline (B145976) , from a study utilizing the B3LYP/6-311++G(d,p) level of theory.[1] This data serves as a representative example of the results obtained from the previously described computational protocols. The values for this compound are expected to be similar, with minor variations arising from the different positions of the bromine and methyl substituents.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C1-C2 | 1.395 | Bond Angles | C6-C1-C2 | 118.9 |

| C2-C3 | 1.392 | C1-C2-C3 | 120.7 | ||

| C3-C4 | 1.398 | C2-C3-C4 | 119.8 | ||

| C4-C5 | 1.397 | C3-C4-C5 | 120.1 | ||

| C1-N | 1.401 | C1-C2-Br | 119.5 | ||

| C2-Br | 1.912 | C3-C4-C(Me) | 121.2 | ||

| C4-C(Me) | 1.511 | H-N-H | 112.5 |

Note: Atom numbering is based on the standard IUPAC convention for the specific isomer.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 | 3485 | 3488 |

| N-H Symmetric Stretch | 3418 | 3395 | 3397 |

| C-H Aromatic Stretch | 3065 | 3070 | 3068 |

| CH₃ Asymmetric Stretch | 2978 | 2975 | 2976 |

| C=C Aromatic Stretch | 1622 | 1620 | 1621 |

| NH₂ Scissoring | 1585 | 1580 | 1583 |

| C-N Stretch | 1290 | 1288 | 1292 |

| C-Br Stretch | 635 | 630 | 633 |

Table 3: Electronic and NLO Properties

| Property | Calculated Value | Unit |

| HOMO Energy | -5.45 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 4.56 | eV |

| Dipole Moment (μ) | 2.51 | Debye |

| Mean Polarizability (α) | 1.58 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 2.15 x 10⁻³⁰ | esu |

Conclusion

This guide has detailed the standard and robust computational methodologies for characterizing this compound. While specific calculated data for this molecule remains to be published, the analysis of its close isomers demonstrates the power of DFT and TD-DFT methods. These theoretical approaches provide reliable predictions of geometric, spectroscopic, and electronic properties. The insights gained from such studies, particularly regarding the HOMO-LUMO gap and hyperpolarizability, are invaluable for scientists in drug discovery and materials science, enabling the rational design of novel compounds with targeted functionalities. Future work should focus on performing and publishing a comprehensive computational analysis of this compound to provide a direct and valuable dataset for the scientific community.

References

An In-depth Technical Guide to 3-Bromo-4-methylaniline: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 3-Bromo-4-methylaniline (also known as 3-bromo-p-toluidine). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate. This document details its chemical and physical properties, provides historical context to its synthesis, and outlines detailed experimental protocols for its preparation. Visual aids in the form of experimental workflow diagrams are included to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a bromine atom and an amino group on a toluene (B28343) framework, offers versatile reactivity for the construction of more complex molecules. This compound is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its properties and synthetic origins is essential for its effective application in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical data sources.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7745-91-7 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 254-257 °C | [1] |

| Density | 1.612 g/cm³ | [2] |

| Flash Point | 110 °C | |

| Water Solubility | Insoluble | [3] |

| pKa | 2.97 ± 0.10 | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [5] |

| Mass Spectrometry | Major fragments observed. | [6][7] |

| IR Spectroscopy | Key vibrational frequencies identified. | [6] |

Historical Perspective and Discovery

The synthesis of this compound, referred to historically as 3-bromo-4-aminotoluene, dates back to the late 19th century. Early work by Wroblevsky in 1873 and later by Feitler in 1889 laid the groundwork for the preparation of this compound.[8] The most well-documented and reliable method from this early period involves the bromination of p-acetotoluide, the acetyl-protected form of p-toluidine (B81030), followed by hydrolysis to yield the final product. This classical approach remains a cornerstone of its synthesis and is detailed in the renowned publication, Organic Syntheses.[9]

An alternative synthetic route, which gained prominence later, begins with 4-nitrotoluene (B166481). A method for this transformation was described in a 1937 paper in the Journal of the Chemical Society by Higginbottom, Hill, and Short as part of a broader study on the synthesis of phenanthrene (B1679779) derivatives.[10] This method involves the bromination of 4-nitrotoluene followed by the reduction of the nitro group.

Key Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below. These represent historically significant and practical methods for laboratory-scale synthesis.

Synthesis from p-Toluidine via p-Acetotoluide

This method, adapted from Organic Syntheses, is a robust and well-documented procedure.[8][9] It involves the protection of the amino group of p-toluidine by acetylation, followed by regioselective bromination and subsequent deprotection.

Experimental Workflow Diagram: Synthesis from p-Toluidine

Caption: Workflow for the synthesis of this compound from p-Toluidine.

Detailed Protocol:

-

Acetylation of p-Toluidine: In a round-bottom flask equipped with a reflux condenser, 214 g (2 moles) of p-toluidine is refluxed with 800 mL of glacial acetic acid for two hours. The reaction mixture is then cooled to 45°C.[9]

-

Bromination: The mixture is stirred, and 325 g (2.03 moles) of bromine is added slowly, maintaining the temperature between 50-55°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into 10 L of cold water containing 25 g of sodium bisulfite to precipitate the product, 3-bromo-4-acetaminotoluene. The solid is collected by filtration and washed with water.[9]

-

Hydrolysis: The crude 3-bromo-4-acetaminotoluene is refluxed with 500 mL of 95% ethanol (B145695) and 500 mL of concentrated hydrochloric acid for three hours. During this time, the hydrochloride salt of this compound crystallizes.[9]

-

Isolation: The hot mixture is cooled, and the hydrochloride salt is filtered and washed with chilled alcohol. The salt is then suspended in water, and the free base is liberated by the addition of a concentrated sodium hydroxide (B78521) solution. The resulting oil is separated, dried, and can be purified by vacuum distillation to yield this compound.[9]

Synthesis from 4-Nitrotoluene

This method, referenced as a "prototype" in later patents, was described in the Journal of the Chemical Society in 1937.[10] It provides an alternative route starting from a readily available nitroaromatic compound.

Logical Relationship Diagram: Synthesis from 4-Nitrotoluene

Caption: Key transformations in the synthesis of this compound from 4-Nitrotoluene.

General Protocol Outline:

-

Bromination of 4-Nitrotoluene: 4-Nitrotoluene is subjected to bromination using elemental bromine in the presence of a catalyst, typically iron filings. The reaction is generally heated to facilitate the electrophilic aromatic substitution, yielding 2-bromo-4-nitrotoluene.

-

Reduction of the Nitro Group: The intermediate, 2-bromo-4-nitrotoluene, is then reduced to the corresponding aniline. A common method for this reduction is the use of a metal, such as iron, in the presence of an acid like hydrochloric acid. This selectively reduces the nitro group to an amino group, affording the final product, this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of three key reactive sites: the amino group, the bromine atom, and the aromatic ring itself.

-

Pharmaceutical Synthesis: The amino group can be readily diazotized and converted into a wide range of other functional groups. The bromine atom is amenable to participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of the carbon skeletons of many drug candidates.

-

Agrochemicals and Dyes: The structural motifs derived from this compound are also found in various agrochemicals and dye molecules.

Conclusion

This compound is a chemical compound with a rich history and continued importance in modern organic synthesis. The synthetic routes established in the late 19th and early 20th centuries remain relevant and provide a foundation for its production. The detailed physicochemical data and experimental protocols provided in this guide are intended to support the ongoing research and development efforts of scientists in academia and industry, enabling the innovative application of this versatile chemical building block.

References

- 1. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. This compound(7745-91-7) 13C NMR [m.chemicalbook.com]

- 6. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 51. Syntheses in the phenanthrene series. Part V. 4-Methoxy-1-methylphenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 3-Bromo-4-methylaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and the elucidation of reaction mechanisms in which it participates. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy. The experimental data is complemented by theoretical insights to offer a holistic understanding of its molecular structure and properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with a bromine atom and a methyl group substituted on the aniline (B41778) ring, gives rise to a unique spectroscopic fingerprint. The presence of the amino (-NH₂) and methyl (-CH₃) groups, along with the bromine atom on the benzene (B151609) ring, results in characteristic vibrational modes and chemical shifts that are detailed in the following sections.

A general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the diagram below.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. The FT-IR and FT-Raman spectra of this compound are complementary, with different selection rules governing the activity of vibrational modes.

Table 1: FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ~3450, ~3360 | Not prominent | N-H asymmetric and symmetric stretching |

| ~3050 | ~3050 | C-H stretching (aromatic) |

| ~2920 | ~2920 | C-H stretching (methyl) |

| ~1620 | ~1620 | N-H bending (scissoring) |

| ~1590, ~1490 | ~1590, ~1490 | C=C stretching (aromatic ring) |

| ~1450 | ~1450 | C-H bending (methyl) |

| ~1280 | Not prominent | C-N stretching |

| ~870, ~810 | Not prominent | C-H out-of-plane bending |

| ~650 | ~650 | C-Br stretching |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | Aromatic H |

| ~6.8 | d | 1H | Aromatic H |

| ~6.6 | dd | 1H | Aromatic H |

| ~3.7 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact values and coupling constants can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~132 | C-CH₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | C-Br |

| ~20 | -CH₃ |

Note: The assignments are based on typical chemical shift ranges for substituted anilines and may require further 2D NMR experiments for unambiguous confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption maxima are characteristic of the substituted benzene chromophore.

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Ethanol | ~240, ~295 |

| Methanol | ~242, ~298 |

| Cyclohexane | ~238, ~290 |

Note: The position and intensity of the absorption bands can be influenced by the polarity of the solvent (solvatochromism).

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for qualitative measurements, a Nujol mull can be prepared.

-

Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. A background spectrum of the KBr pellet or Nujol is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or an aluminum sample holder.

-

Data Acquisition: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG). The laser is focused on the sample, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a similar range to the FT-IR, with an appropriate laser power to avoid sample degradation.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width (e.g., 200-250 ppm) and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound, a key intermediate in organic synthesis. The tabulated data from FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists in the fields of chemistry and drug development. The comprehensive spectroscopic profile presented herein will aid in the unambiguous identification, purity assessment, and structural analysis of this important compound.

3-Bromo-4-methylaniline safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 3-Bromo-4-methylaniline

This guide provides a comprehensive overview of the safety data for this compound (CAS No. 7745-91-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Section 1: Chemical and Physical Properties

This section details the fundamental physical and chemical properties of this compound. These characteristics are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][4] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | |

| Melting Point | 27-30 °C (lit.) | [1][2][5] |

| Boiling Point | 254-257 °C (lit.) | [1][5] |

| Flash Point | > 112 °C (> 233.6 °F) - closed cup | [1][6] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water. | [5][7] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| pKa | 3.96 ± 0.10 (Predicted) | [8] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| Hazard Class | GHS Category | Hazard Statement(s) | Citation(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][4][9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4][9] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system) | [1][4][6][9] |

| Specific target organ toxicity — repeated exposure | Category 2 | May cause damage to organs through prolonged or repeated exposure (Target Organs: Blood, Hematopoietic System) | [6] |

Hazard Pictograms:

-

GHS06: Skull and Crossbones[9]

Section 3: Experimental Protocols

Safety Data Sheets summarize the results of toxicological and environmental impact studies but typically do not provide detailed experimental methodologies. The data presented, such as LD50 values, are derived from standardized tests conducted according to internationally recognized guidelines, often from organizations like the Organisation for Economic Co-operation and Development (OECD).

For instance, acute toxicity data is generally obtained through studies on animal models, such as rats or rabbits, following specific OECD test guidelines (e.g., OECD 401, 402, 403 for oral, dermal, and inhalation toxicity, respectively). These protocols involve administering the substance at various dose levels to determine the concentration that causes mortality in 50% of the test population (LD50 or LC50). Similarly, skin and eye irritation studies (e.g., OECD 404 and 405) involve applying the substance to the skin or eyes of animals and observing the effects over a specified period.

For detailed experimental protocols, it is recommended to consult the primary toxicological literature or databases that compile such studies.

Section 4: Toxicological Information

The toxicological profile of this compound indicates significant health risks upon exposure.

| Toxicity Metric | Value | Species | Route | Citation(s) |

| LD50 | 180 mg/kg | Rat | Oral | [2] |

| LD50 | 1900 µg/kg | Bird | Oral | [2] |

Summary of Health Effects:

-

Acute Effects: The substance is toxic if swallowed or in contact with the skin.[4][7][9] It causes skin irritation and serious eye irritation.[1][4][9] Inhalation may lead to respiratory irritation.[1][4][9]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to the blood and hematopoietic system.[6] The chronic health effects have not been fully investigated.[9] Information on carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable.[6][9]

Section 5: Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure risks.

| Aspect | Recommendations | Citation(s) |

| Handling | Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[6][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9] Use only outdoors or in a well-ventilated area.[6] Ground and secure containers when dispensing.[9] | |

| Storage | Store in a well-ventilated place and keep the container tightly closed.[6][9] Store locked up.[6][9] Keep in a dry, cool place.[6] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][9] | |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[1] Skin Protection: Wear protective gloves and clothing.[1][9] Respiratory Protection: Use a type P2 (EN 143) respirator cartridge or equivalent if ventilation is inadequate.[1] |

Section 6: Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

| Situation | Procedure | Citation(s) |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician.[9] Rinse mouth.[6] | |

| If on Skin | Immediately remove all contaminated clothing.[9] Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[9] Wash contaminated clothing before reuse.[6] | |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10] If eye irritation persists, get medical advice/attention.[6][9][10] | |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[6][9][10] Call a POISON CENTER or doctor/physician if you feel unwell.[6][9] | |

| Fire-Fighting | Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or foam.[6][11] Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[9] Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] | |

| Accidental Release | Shut off all possible sources of ignition.[9] Increase ventilation.[9] Avoid breathing vapors and contact with skin and eyes.[9] Clean up spills immediately using inert absorbent material (e.g., sand, vermiculite) and collect in labeled containers for disposal.[9] Prevent spillage from entering drains or waterways.[9] |

Section 7: Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and concepts for this compound.

Caption: Hazard Identification and First-Aid Response Workflow.

Caption: Chemical Incompatibility Chart.

References

- 1. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 3. This compound [oakwoodchemical.com]

- 4. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7745-91-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 7745-91-7 [m.chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Page loading... [guidechem.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylaniline from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its synthesis from the readily available starting material, p-toluidine (B81030), is a common and important transformation in organic chemistry. The following protocol details a reliable three-step synthetic route involving the protection of the amino group via acetylation, followed by regioselective bromination and subsequent deprotection.

The amino group of p-toluidine is highly activating, and direct bromination can lead to multiple substitutions and undesired byproducts.[1] To achieve selective bromination at the position ortho to the amino group, the reactivity of the aromatic ring is modulated by first converting the amine to an amide. The acetyl group is a moderate activating group and directs the incoming electrophile (bromine) to the desired position. The final step involves the hydrolysis of the amide to regenerate the amino group, yielding the target compound.

Experimental Protocols

This synthesis is carried out in three main stages:

-

Acetylation of p-Toluidine: Formation of N-(4-methylphenyl)acetamide (p-acetotoluide).

-

Bromination of p-Acetotoluide: Synthesis of 3-bromo-4-acetaminotoluene.

-

Hydrolysis of 3-Bromo-4-acetaminotoluene: Formation of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Toluidine | 107.15 | 214 g (2 moles) | Commercial grade |

| Glacial Acetic Acid | 60.05 | 800 cc | |

| Bromine | 159.81 | 325 g (102 cc, 2.03 moles) | Handle with caution in a fume hood |

| Sodium Bisulfite | 104.06 | 25 g | |

| 95% Ethyl Alcohol | 46.07 | 500 cc | |

| Concentrated Hydrochloric Acid | 36.46 | 500 cc | |

| Sodium Hydroxide (B78521) | 40.00 | 140 g | Technical grade |

| Water | 18.02 | As needed |

Protocol 1: Acetylation of p-Toluidine

-

In a 2-liter round-bottomed flask, combine 214 g (2 moles) of p-toluidine with 800 cc of glacial acetic acid.[4]

-

Attach a reflux condenser and heat the mixture to reflux for two hours.[4]

-

After reflux, replace the condenser with a mechanical stirrer and cool the mixture to 45°C.[4]

Protocol 2: Bromination of 3-Bromo-4-acetaminotoluene

-

While stirring the cooled p-acetotoluide solution, slowly add 325 g (102 cc, 2.03 moles) of bromine from a separatory funnel.

-

Maintain the reaction temperature between 50-55°C during the addition, which should take approximately forty minutes.[4]

-

After the addition is complete, continue stirring for an additional thirty minutes.[4]

-

Pour the reaction mixture in a thin stream into 10 liters of cold water containing 25 g of dissolved sodium bisulfite, with efficient stirring.[4]

-

The product, 3-bromo-4-acetaminotoluene, will precipitate as crystalline flocks.

-

Collect the solid by suction filtration, wash thoroughly with water, and press dry.[4]

-

Dry the crude material until its weight is no more than 500 g before proceeding to the hydrolysis step.[4]

Protocol 3: Hydrolysis of 3-Bromo-4-acetaminotoluene

-

In a 3-liter round-bottomed flask, reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol.[4]

-

To the boiling solution, add 500 cc of concentrated hydrochloric acid and continue to reflux for three hours. The hydrochloride salt of the product will crystallize out.[4]

-

Pour the hot mixture into a 2-liter beaker and cool thoroughly in running water.[4]

-

Filter the hydrochloride salt by suction and wash it rapidly with two 100-cc portions of chilled alcohol.[4] The expected weight of the hydrochloride is 250–300 g.[4]

-

Suspend the hydrochloride salt in 800 cc of water in a 2-liter beaker equipped with a mechanical stirrer.

-

Liberate the free base by adding a solution of 140 g of technical sodium hydroxide in 700 cc of water. The product will separate as a heavy brownish oil.[4]

-

After cooling to room temperature, separate the oil. The yield of the crude base is 225–250 g.[4]

Purification

The crude this compound can be purified by distillation under reduced pressure.

-

Dry the crude oil over 5 g of solid sodium hydroxide.[4]

-

Distill the dried oil under reduced pressure. The purified product is a colorless liquid.[4]

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 |

| This compound | C₇H₈BrN | 186.05 | 27-30[2][3][5] | 254-257[2][3] (120-122 @ 30 mm)[4] |

Reaction Data